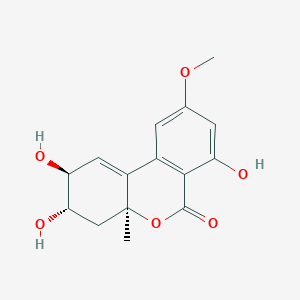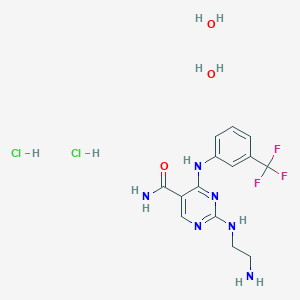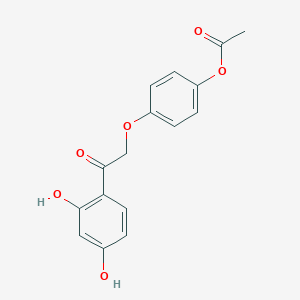
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- exerts its effects through various mechanisms. In medicine, it has been found to inhibit the activity of enzymes that are involved in the inflammatory response. It also scavenges free radicals that are produced during oxidative stress. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- acts as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have various biochemical and physiological effects. In medicine, it has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, it has been used as a precursor for the synthesis of various organic compounds. In material science, it forms strong hydrogen bonds with other molecules, making it a potential polymer material.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has several advantages and limitations for lab experiments. Its advantages include its potential applications in various fields such as medicine, biotechnology, and material science. Its limitations include its complex synthesis method and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-. In medicine, further studies are needed to explore its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In biotechnology, further research is needed to explore its potential applications as a precursor for the synthesis of various organic compounds. In material science, further studies are needed to explore its potential applications as a polymer material.
Conclusion:
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- is a chemical compound that has potential applications in various fields such as medicine, biotechnology, and material science. Its synthesis method involves the reaction of various chemical reagents. It exerts its effects through various mechanisms and has various biochemical and physiological effects. Its advantages include its potential applications in various fields, while its limitations include its complex synthesis method and the need for specialized equipment and expertise. There are several future directions for the research on Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-, which include exploring its potential applications in medicine, biotechnology, and material science.
Métodos De Síntesis
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,4-dihydroxybenzaldehyde with 4-acetoxyphenylboronic acid in the presence of palladium catalyst to form 2-(4-acetyloxyphenoxy)-1-(2,4-dihydroxyphenyl)ethanone. This intermediate is then reacted with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide to form Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)-.
Aplicaciones Científicas De Investigación
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been extensively studied for its potential applications in various fields such as medicine, biotechnology, and material science. In medicine, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to possess anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of cancer cells. In biotechnology, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been used as a precursor for the synthesis of various organic compounds. In material science, Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- has been found to have potential applications as a polymer material.
Propiedades
Número CAS |
137987-93-0 |
|---|---|
Nombre del producto |
Ethanone, 2-(4-(acetyloxy)phenoxy)-1-(2,4-dihydroxyphenyl)- |
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
[4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]phenyl] acetate |
InChI |
InChI=1S/C16H14O6/c1-10(17)22-13-5-3-12(4-6-13)21-9-16(20)14-7-2-11(18)8-15(14)19/h2-8,18-19H,9H2,1H3 |
Clave InChI |
OQTIVEVHHWLUFX-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O |
Otros números CAS |
137987-93-0 |
Sinónimos |
[4-[2-(2,4-dihydroxyphenyl)-2-oxo-ethoxy]phenyl] acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



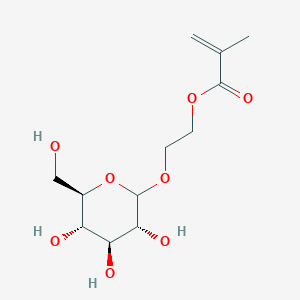
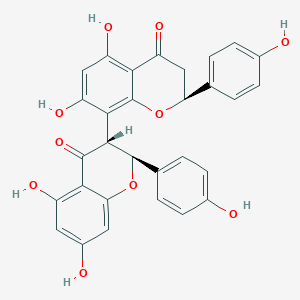
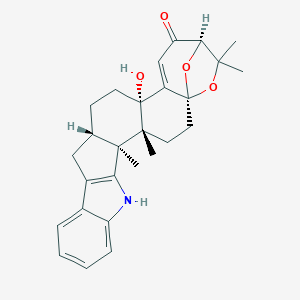
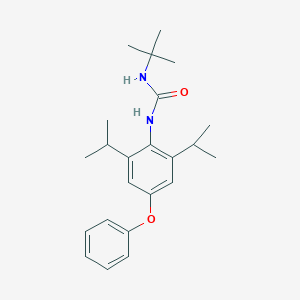
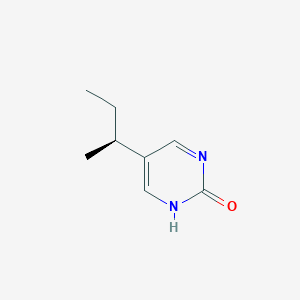
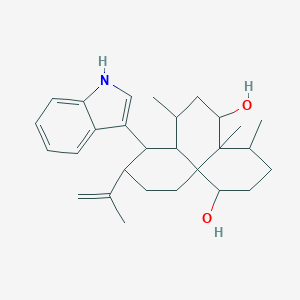
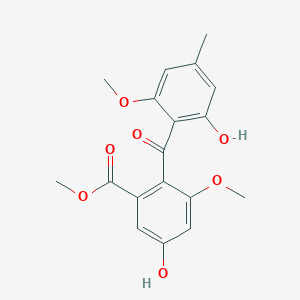
![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
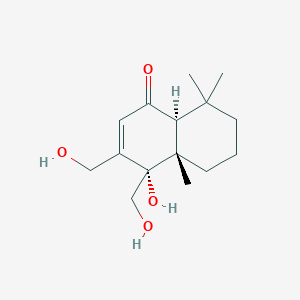
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
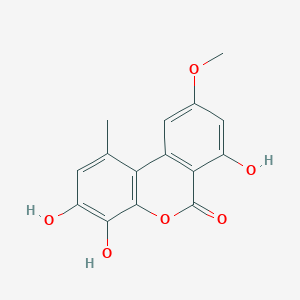
![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
